N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound featuring a trimethoxybenzoyl group, a biphenyl structure, and a urea linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the trimethoxybenzoyl group, the biphenyl structure, and the urea linkage. Common synthetic routes may include:
Formation of the Trimethoxybenzoyl Group: This step often involves the reaction of 3,4,5-trimethoxybenzoic acid with suitable reagents to form the benzoyl chloride, which can then react with an amine to form the desired benzoyl group.
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Formation of the Urea Linkage: The urea linkage is typically formed by reacting an isocyanate with an amine, resulting in the formation of the urea bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with various molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule-targeting agent.
Uniqueness
N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its trimethoxybenzoyl group, in particular, plays a crucial role in its mechanism of action and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C31H29N3O6 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C31H29N3O6/c1-19-10-15-24(32-31(37)34-30(36)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)33-29(35)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,33,35)(H2,32,34,36,37) |
InChI Key |
ACUYNCLZSUPUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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